5-Bromopyridazin-4-amine
Overview
Description
5-Bromopyridazin-4-amine is a chemical compound with the molecular formula C4H4BrN3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 174 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Copper Catalysis in Amination
One significant application of 5-Bromopyridazin-4-amine is demonstrated in a study focusing on the amination of aryl halides using copper catalysis. This process effectively transforms bromopyridine into aminopyridine under mild conditions, highlighting the versatility of this compound in catalytic reactions (Lang et al., 2001).
Palladium-Catalyzed Reactions
Another application is found in the field of palladium-catalyzed aminocarbonylation. This process involves the transformation of derivatives of this compound in the presence of various amines, indicating its reactivity and potential in creating diverse chemical structures (Takács et al., 2012).
Chemoselective Amination
The chemoselective amination of compounds like this compound is also a key area of research. Studies demonstrate efficient amination using palladium-Xantphos complexes, which yield high-quality amino-substituted products, essential for further chemical synthesis (Ji et al., 2003).
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is another notable application, used for synthesizing novel pyridine derivatives from this compound. This method shows its utility in creating compounds with potential biological activities (Ahmad et al., 2017).
Microwave Irradiation in Chemical Synthesis
This compound is also used in methods involving microwave irradiation for the efficient preparation of disubstituted aminopyridazines, indicating its role in modern, rapid synthesis techniques (Schmitt et al., 2006).
Large Scale Synthesis
In large-scale chemical production, compounds like this compound are used as intermediates, demonstrating their scalability and industrial relevance. For instance, its derivative, 5-Bromo-2-nitropyridine, has been synthesized on a large scale via hydrogen peroxide oxidation (Agosti et al., 2017).
Safety and Hazards
5-Bromopyridazin-4-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for 5-Bromopyridazin-4-amine are not mentioned in the search results, it’s worth noting that pyrimidines have been suggested for development as anti-inflammatory agents . The detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
5-bromopyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLLQKHVRNCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733480 | |
Record name | 5-Bromopyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-90-0 | |
Record name | 5-Bromopyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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